molecular formula C13H14N2O3 B5768017 1-[3-(2-nitrophenyl)acryloyl]pyrrolidine

1-[3-(2-nitrophenyl)acryloyl]pyrrolidine

Cat. No.: B5768017
M. Wt: 246.26 g/mol
InChI Key: SOLNJTJBMYNOHD-BQYQJAHWSA-N
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Description

1-[3-(2-Nitrophenyl)acryloyl]pyrrolidine is a pyrrolidine derivative featuring an acryloyl group substituted at the 3-position with a 2-nitrophenyl moiety. The presence of the nitro group enhances electron-withdrawing properties, influencing reactivity and interactions with biological targets.

Properties

IUPAC Name

(E)-3-(2-nitrophenyl)-1-pyrrolidin-1-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c16-13(14-9-3-4-10-14)8-7-11-5-1-2-6-12(11)15(17)18/h1-2,5-8H,3-4,9-10H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLNJTJBMYNOHD-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C=CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Arylacryloyl Group

1-[3-(2,6-Dichlorophenyl)acryloyl]pyrrolidine (CAS 560104-54-3)
  • Structure : Replaces the 2-nitrophenyl group with a 2,6-dichlorophenyl group.
  • Properties: Molecular weight: 270.15 g/mol (vs. ~260 g/mol for the nitro analog).
  • Applications : Used in synthetic intermediates for agrochemicals or pharmaceuticals.
2-(2-(3-(4-Chlorophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide
  • Structure: Features a phenoxy-acetamide backbone with a 4-chlorophenylacryloyl group.
  • Key Differences: The acryloyl group is conjugated to a phenoxy moiety rather than pyrrolidine. Broader π-conjugation may influence UV-Vis absorption properties .
  • Synthesis : Prepared via chalcone intermediates, similar to methods for arylacryloyl-pyrrolidines .

Pyrrolidine Derivatives with Nitrophenyl Substituents

(±)-Trimethyl 5-(4-Methoxyphenyl)-3-(2-nitrophenyl)pyrrolidine-2,4,4-tricarboxylate (III-59i)
  • Structure : Integrates a 2-nitrophenyl group into a trisubstituted pyrrolidine with methoxyphenyl and ester groups.
  • Properties :
    • Molecular weight: 487.13 g/mol.
    • Enhanced steric bulk and hydrogen-bonding capacity due to ester groups.
  • Synthesis : Achieved via multi-step chromatography, emphasizing the role of substituents in reaction yields (~60%) .
Piperolein B and Related Alkaloids
  • Structure : Contains a 3,4-methylenedioxyphenyl group conjugated to a pyrrolidine-acryloyl system.
  • Biological Activity: Demonstrates binding affinity to monoamine oxidase A (MAO-A), a target for antidepressant agents .
  • Comparison : The nitro group in 1-[3-(2-nitrophenyl)acryloyl]pyrrolidine may offer distinct electronic effects compared to methylenedioxy groups, altering MAO-A inhibition potency .

Functional Analogues in Drug Discovery

NVP-LAF237 (1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine)
  • Structure: A cyano-pyrrolidine derivative with an adamantyl group.
  • Pharmacology : Potent dipeptidyl peptidase IV (DPP-IV) inhibitor for type 2 diabetes.
  • Key Contrast: The acryloyl-nitrophenyl moiety in the target compound lacks the cyano and adamantyl groups critical for DPP-IV binding, suggesting divergent therapeutic applications .

Physicochemical and Analytical Data

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₁₃H₁₄N₂O₃ ~260 2-Nitrophenyl, acryloyl High polarity, UV activity
1-[3-(2,6-Dichlorophenyl)acryloyl]pyrrolidine C₁₃H₁₃Cl₂NO 270.15 2,6-Dichlorophenyl Lipophilic, halogenated
III-59i C₂₃H₂₃N₂O₁₀ 487.13 Methoxyphenyl, tricarboxylate esters Steric hindrance, chiral centers

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